molecular formula C10H5Cl2N5 B8366473 1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole

1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole

Cat. No.: B8366473
M. Wt: 266.08 g/mol
InChI Key: WJRPTCZDQFUBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole is a useful research compound. Its molecular formula is C10H5Cl2N5 and its molecular weight is 266.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5Cl2N5

Molecular Weight

266.08 g/mol

IUPAC Name

1-(2,5-dichloropyrimidin-4-yl)benzotriazole

InChI

InChI=1S/C10H5Cl2N5/c11-6-5-13-10(12)14-9(6)17-8-4-2-1-3-7(8)15-16-17/h1-5H

InChI Key

WJRPTCZDQFUBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=NC(=NC=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzotriazole (2.14 g, 18.03 mmol) in DMF (10 mL) was slowly added at 0° C. to a solution of NaH (60% in mineral oil, 0.850 g, 21.3 mmol) in DMF (20 mL) under nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 15 minutes; a solution of 2,4,5-trichloropyrimidine (3 g, 16.39 mmol) in DMF (20 mL) was then slowly added at 0° C. The reaction mixture was allowed to reach RT while stirring overnight. The solvent was evaporated under reduced pressure; the residue was taken up with EtOAc and washed 3× with water. The aqueous layers were combined and extracted 3 times with EtOAc. The combined organic extracts were dried over Na2SO4, filtered and evaporated under reduced pressure to give a crude oil. This material was purified via flash chromatography (heptane/EtOAc, 8/2) to give 1.5 g (34% yield) of 1-(2,5-dichloro-pyrimidin-4-yl)-1H-benzotriazole.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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